R-BC154 acetate

Integrin Biology Hematopoietic Stem Cell Fluorescent Probe

R-BC154 acetate is the only fluorescent probe that simultaneously targets α9β1 and α4β1 integrins with high affinity (Ki 12.7/38.0 nM). Unlike parent compound BOP or selective α4β1 inhibitor BIO5192, its intrinsic xanthene fluorescence (561/585 nm) allows quantitative, activation‑dependent readout in live cells and in vivo—without secondary antibodies. This eliminates extra staining steps, reduces reagent cost, and provides an internal specificity control. Essential for HSC mobilization assays, inhibitor screening, and niche‑interrogation studies. Standard research quantities available; expedited shipping worldwide.

Molecular Formula C57H65N9O15S3
Molecular Weight 1212.4 g/mol
Cat. No. B11934183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-BC154 acetate
Molecular FormulaC57H65N9O15S3
Molecular Weight1212.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O
InChIInChI=1S/C55H61N9O13S3.C2H4O2/c1-5-60(6-2)38-18-23-44-49(30-38)77-50-31-39(61(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)80(73,74)75)78(69,70)56-33-37-34-63(59-58-37)40-29-48(64(35-40)79(71,72)42-14-10-9-11-15-42)53(65)57-47(54(66)67)28-36-16-20-41(21-17-36)76-55(68)62-26-12-13-27-62;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,56H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,57,65,66,67,73,74,75);1H3,(H,3,4)/t40-,47+,48+;/m1./s1
InChIKeyHZQNIDGYMDDNNP-MOVBADFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-BC154 Acetate: A Quantitative Benchmark for Fluorescent Dual α9β1/α4β1 Integrin Antagonism in Stem Cell and Inflammation Research


R-BC154 acetate is a high-affinity fluorescent antagonist targeting the integrins α9β1 and α4β1, two cell surface receptors critical for stem cell homing, trafficking, and inflammatory processes. Developed as a fluorescent analogue of the dual integrin inhibitor BOP, R-BC154 acetate combines a high-affinity N-phenylsulfonyl proline dipeptide core with a fluorescent xanthene moiety, enabling direct visualization of integrin binding in live cells and tissues [1][2]. Its dual specificity and quantitative binding properties—characterized under physiologically relevant divalent cation conditions—establish it as a reference probe for investigating integrin biology, particularly in hematopoietic stem cell (HSC) mobilization and niche interrogation [1].

Why Generic Substitution of R-BC154 Acetate with Unmodified BOP or BIO5192 Fails to Provide Equivalent Experimental Utility


R-BC154 acetate cannot be functionally replaced by the parent compound BOP or the selective α4β1 inhibitor BIO5192 without compromising experimental scope. BOP, while a potent dual integrin antagonist, lacks the fluorescent tag required for direct visualization of integrin binding in live cells or tissues, precluding its use in flow cytometry, imaging, or in vivo tracking applications [1]. Conversely, BIO5192 is a highly selective α4β1 inhibitor (Kd < 10 pM) but exhibits >75-fold lower affinity for α9β1 (IC50 = 138 nM), rendering it unsuitable for studies requiring simultaneous interrogation of both integrins or for investigating α9β1-mediated processes . R-BC154 acetate uniquely integrates high-affinity dual antagonism with intrinsic fluorescence, providing a direct, quantitative readout of integrin activation states without requiring secondary antibodies or additional labeling steps [1].

Quantitative Differentiation of R-BC154 Acetate: Evidence-Based Comparison Against BOP, BIO5192, and Integrin Class Members


Quantitative Binding Affinity: R-BC154 Acetate Exhibits 3-Fold Higher Affinity for α9β1 Versus α4β1 Under Physiological Cation Conditions

R-BC154 acetate demonstrates a quantifiable differential affinity for its two primary targets. Under physiological Ca²⁺/Mg²⁺ conditions (1 mM each), the compound binds α9β1 integrin with a Ki of 12.7 nM, compared to a Ki of 38.0 nM for α4β1 integrin, representing a 3-fold higher affinity for α9β1 [1]. This contrasts with the parent compound BOP, which lacks fluorescence and for which comparable, systematically reported Ki values under identical cation conditions are not available [1]. The selective α4β1 inhibitor BIO5192, in contrast, exhibits a Kd < 10 pM for α4β1 but only an IC50 of 138 nM for α9β1, yielding a selectivity ratio of >13,800-fold . R-BC154 acetate thus occupies a distinct functional niche as a dual-specificity probe with a modest but quantifiable α9β1 preference.

Integrin Biology Hematopoietic Stem Cell Fluorescent Probe

Distinct Binding Kinetics: R-BC154 Acetate Exhibits Faster On-Rate for α4β1 but Prolonged Off-Rate for α9β1

R-BC154 acetate displays divergent binding kinetics for its two integrin targets, a feature not reported for BOP or BIO5192. On-rate and off-rate measurements using transfected LN18 cells revealed that R-BC154 acetate binds α4β1 integrin significantly faster than α9β1, but once bound to α9β1, it dissociates more slowly, resulting in prolonged binding to α9β1 relative to α4β1 [1]. These kinetic differences were directly measured and are intrinsic to the R-BC154 acetate molecule; they are not a generic property of the integrin subtypes. Neither the parent compound BOP (non-fluorescent) nor BIO5192 (α4β1-selective) has been reported to exhibit this kinetic dichotomy under the same experimental conditions [2].

Binding Kinetics Integrin Activation Fluorescent Probe

Fluorescent Detection of Activation-Dependent Integrin Binding in Live Cells and Tissues

R-BC154 acetate is an intrinsically fluorescent probe with excitation maximum at 561 nm and emission maximum at 585 nm, enabling direct detection of integrin binding without secondary reagents [1]. In contrast, the parent compound BOP lacks any fluorescent moiety and cannot be directly visualized [2]. BIO5192, while a potent inhibitor, is also non-fluorescent. In direct comparative experiments using human cord blood mononuclear cells (CB MNC) and murine bone marrow cells, R-BC154 acetate binding was readily quantified by flow cytometry, with specific binding to α9β1 and α4β1 integrins confirmed via competitive inhibition with unlabeled BOP and BIO5192 [3]. In vivo, intravenous administration of R-BC154 acetate at 10 mg/kg enabled direct fluorescent detection of rare hematopoietic stem and progenitor cell (HSPC) populations in mouse bone marrow [2][4].

Live-Cell Imaging Flow Cytometry HSC Niche

In Vivo Validation: R-BC154 Acetate Preferentially Labels Endosteal HSC and Progenitors via Primed/Activated α9β1/α4β1

R-BC154 acetate has been validated in vivo as a probe for bone marrow hematopoietic stem and progenitor cells. Following a single intravenous dose of 10 mg/kg in mice, R-BC154 acetate specifically bound to rare populations of bone marrow HSC (LSKCD150+CD48−) and progenitors (LSK) [1][2]. Mechanistic studies demonstrated that this binding is dependent on endogenously primed/activated α9β1 and α4β1 integrins within the endosteal niche [2][3]. In contrast, BOP, while capable of mobilizing HSC when administered alone or in combination with AMD3100, cannot be directly tracked in vivo due to its lack of fluorescence [2]. BIO5192 has been studied in inflammatory models (e.g., experimental autoimmune encephalomyelitis) but not as an in vivo HSC probe [4].

HSC Mobilization Endosteal Niche In Vivo Imaging

Recommended Research and Industrial Applications for R-BC154 Acetate Based on Quantitative Differentiation Evidence


Multiparameter Flow Cytometry for Simultaneous Quantification of α9β1 and α4β1 Activation States in Primary Hematopoietic Cells

R-BC154 acetate is optimally suited for flow cytometry panels requiring direct, quantitative assessment of integrin activation without secondary staining. Its dual specificity and 3-fold α9β1 preference allow researchers to resolve α9β1-dominant (e.g., HSC, certain progenitor subsets) from α4β1-dominant populations in heterogeneous samples such as cord blood or bone marrow [1]. The intrinsic 561 nm excitation / 585 nm emission fluorescence is compatible with standard cytometers equipped with yellow-green lasers, enabling integration into established immunophenotyping panels without additional reagent optimization [2].

High-Throughput Screening of Novel Integrin Antagonists Using Competitive Displacement of R-BC154 Acetate

R-BC154 acetate serves as a robust fluorescent tracer for competitive binding assays aimed at identifying new α9β1 or α4β1 small molecule inhibitors. Its well-characterized binding affinities (Ki = 12.7 nM for α9β1, 38.0 nM for α4β1) and distinct kinetic profiles provide a quantitative benchmark for hit validation [3]. In a screening context, test compounds that displace R-BC154 acetate fluorescence from α9β1- or α4β1-expressing cells can be rapidly assessed for potency and selectivity using fluorescence polarization, flow cytometry, or imaging-based readouts, with the built-in α9β1/α4β1 differential serving as an internal control for target engagement specificity [3].

In Vivo Visualization of Hematopoietic Stem Cell Niche Dynamics and Mobilization Studies

The validated in vivo binding of R-BC154 acetate to bone marrow HSC and progenitors makes it a unique tool for tracking integrin activation states within the endosteal niche. Researchers can administer R-BC154 acetate intravenously (10 mg/kg in mice) and subsequently quantify its retention on bone marrow cells to assess the efficacy of mobilizing agents, study niche remodeling after irradiation or chemotherapy, or investigate the role of primed/activated integrins in stem cell quiescence and egress [4]. The direct fluorescence readout obviates the need for ex vivo labeling or secondary detection, preserving the native activation state of the cells [2].

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